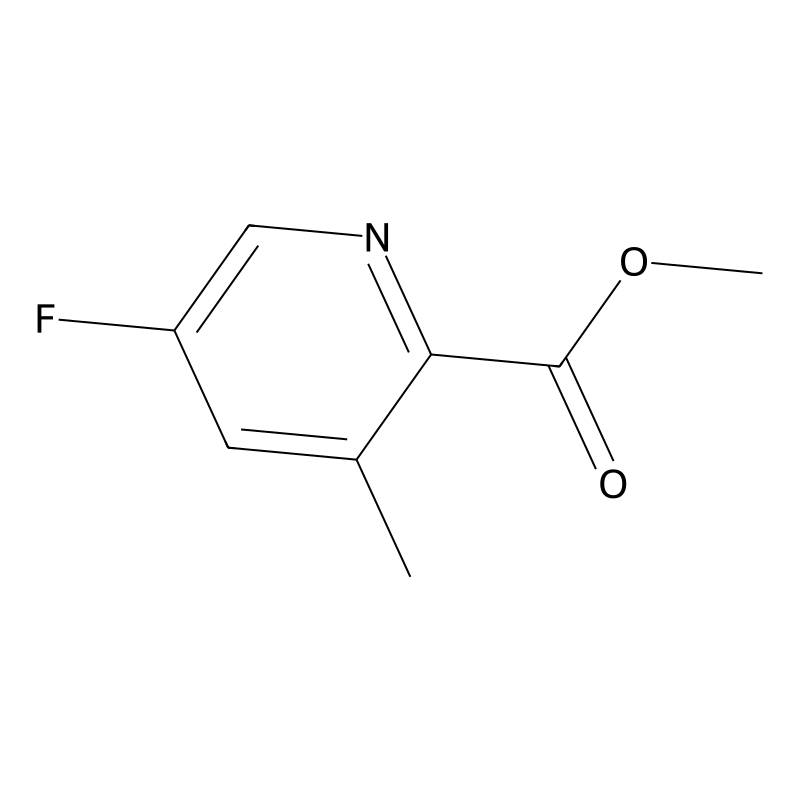

Methyl 5-fluoro-3-methylpicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-fluoro-3-methylpicolinate is a chemical compound with the molecular formula and a molecular weight of approximately 169.15 g/mol. It features a pyridine ring substituted with a methyl group and a fluorine atom, making it part of the picolinate family. This compound is notable for its unique electronic properties due to the presence of the fluorine atom, which enhances its reactivity and biological activity compared to other similar compounds.

Chemical Suppliers

Several chemical suppliers offer Methyl 5-fluoro-3-methylpicolinate for purchase, indicating its potential use in research settings [, , ]. However, the product descriptions typically focus on availability, molecular formula, and CAS number, without mentioning specific research applications.

Absence of Published Research

A search for scientific literature using Methyl 5-fluoro-3-methylpicolinate as a keyword yielded no significant results. This suggests that research on this compound might be in its early stages or not yet published in the open scientific literature.

Further investigation might involve:

Patent Searches

Patent databases could be explored to identify potential applications of Methyl 5-fluoro-3-methylpicolinate that might not be published in traditional scientific journals.

Contacting Chemical Suppliers

Reaching out to chemical suppliers who offer Methyl 5-fluoro-3-methylpicolinate might provide insights into its research applications, although they might not be able to disclose confidential customer information.

- Oxidation: The compound can be oxidized to yield carboxylic acids or ketones, commonly using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the formation of diverse derivatives .

The biological activity of methyl 5-fluoro-3-methylpicolinate is significant due to its interaction with specific molecular targets. The fluorine atom increases the compound's reactivity and binding affinity to certain enzymes and receptors. This characteristic allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The compound's ester functionality also facilitates hydrolysis, releasing active metabolites that may exert biological effects .

Methyl 5-fluoro-3-methylpicolinate can be synthesized through several methods:

- Reaction with Methyl Chloroformate: A common method involves reacting 5-fluoro-3-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine under reflux conditions. The product can be purified through recrystallization or column chromatography.

- Industrial Production: In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes, optimizing reaction conditions for high yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure product quality .

Methyl 5-fluoro-3-methylpicolinate has various applications:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating various conditions.

- Agriculture: Its derivatives may serve as herbicides or pesticides due to their efficacy in interacting with biological systems.

- Chemical Research: The compound is utilized in synthetic organic chemistry for developing novel compounds and studying reaction mechanisms .

Studies on methyl 5-fluoro-3-methylpicolinate's interactions reveal its potential as a lead compound in drug discovery. Its ability to form strong hydrogen bonds and its lipophilicity enhance its bioavailability and penetration through biological membranes. Interaction studies often focus on its binding affinity to specific enzymes and receptors, which can inform further development in medicinal chemistry .

Methyl 5-fluoro-3-methylpicolinate shares structural similarities with several other compounds, each exhibiting unique properties:

| Compound Name | Key Differences |

|---|---|

| Methyl 5-methylpicolinate | Lacks fluorine; different reactivity and activity |

| Methyl 5-chloro-3-methylpicolinate | Contains chlorine instead of fluorine |

| Methyl 5-bromo-3-methylpicolinate | Contains bromine; variations in stability |

| Methyl 5-fluoro-6-methylpicolinate | Fluorine at a different position affects properties |

| Methyl 3-amino-5-fluoropicolinate | Contains an amino group; alters biological activity |

| 5-Fluoro-3-methylpicolinic acid | Acidic form; different solubility characteristics |

Uniqueness

Methyl 5-fluoro-3-methylpicolinate's uniqueness stems from the presence of the fluorine atom, which enhances stability, lipophilicity, and hydrogen bonding capabilities compared to its analogs. These properties make it particularly valuable in pharmaceutical and agricultural applications .

Molecular Structure and Formula (C8H8FNO2)

Methyl 5-fluoro-3-methylpicolinate is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.155 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 1346148-32-0 and carries the MDL number MFCD22560016 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is methyl 5-fluoro-3-methylpicolinate, reflecting its systematic nomenclature based on the picolinate core structure [2] [3].

The molecular structure consists of a pyridine ring system substituted with a fluorine atom at the 5-position, a methyl group at the 3-position, and a methyl ester functional group at the 2-position [1] [4] [5]. This arrangement creates a picolinate derivative where the carboxylate group has been esterified with methanol. The International Chemical Identifier (InChI) for this compound is 1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3, with the corresponding InChI Key being ZRDCOINTFRYCQF-UHFFFAOYSA-N [2] [3].

The Simplified Molecular Input Line Entry System representation is O=C(OC)C1=NC=C(F)C=C1C, which clearly illustrates the connectivity pattern within the molecule [4] [5]. The compound exists as a solid under standard conditions and demonstrates a planar aromatic framework characteristic of pyridine derivatives [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | C8H8FNO2 [1] |

| Molecular Weight | 169.155 g/mol [1] [2] |

| Chemical Abstracts Service Number | 1346148-32-0 [1] [2] |

| MDL Number | MFCD22560016 [1] [2] |

| Physical State | Solid [2] [3] |

| International Chemical Identifier | 1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 [2] |

Stereochemical Features

The stereochemical characteristics of methyl 5-fluoro-3-methylpicolinate are defined by its planar aromatic structure, which restricts rotational freedom around the pyridine ring system [6] [7]. The compound lacks chiral centers, resulting in an achiral molecule that does not exhibit optical activity [6] [8]. The pyridine ring adopts a planar conformation due to the aromatic electron delocalization, with all ring atoms lying essentially in the same plane [6] [9].

The substituent pattern creates a specific spatial arrangement where the fluorine atom at position 5 and the methyl group at position 3 are positioned on opposite sides of the nitrogen atom in the pyridine ring [8] [10]. This substitution pattern influences the overall molecular geometry and contributes to the compound's unique physicochemical properties. The methyl ester group at position 2 extends from the ring plane, creating a slight deviation from perfect planarity in the overall molecular structure [7] [8].

The conformational flexibility of the molecule is primarily limited to rotation around the ester linkage, where the methyl ester group can adopt different orientations relative to the pyridine ring plane [6] [9]. However, conjugation between the carbonyl group and the aromatic system tends to favor planar conformations that maximize orbital overlap [7] [10].

Electronic Properties

Influence of Fluorine Substitution

The presence of fluorine at the 5-position significantly alters the electronic properties of the pyridine ring system through both inductive and resonance effects [11] [12]. Fluorine, being the most electronegative element with a Pauling electronegativity of 4.0, exerts a strong electron-withdrawing inductive effect that reduces electron density throughout the aromatic system [12] [11]. This electronic withdrawal is particularly pronounced at positions adjacent to the fluorine substitution site [11].

The fluorine substitution creates a distinct electronic environment that affects the reactivity patterns of the molecule [14] [12]. The electron-withdrawing nature of fluorine increases the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack while simultaneously reducing its nucleophilicity [14] [11]. This electronic modulation is crucial for understanding the compound's chemical behavior and potential applications [12] [15].

Research has demonstrated that fluorine substitution in pyridine derivatives can alter fundamental electronic properties such as ionization potentials and electron affinity [11] [15]. The magnitude of these electronic effects can be several electron volts, representing substantial changes in the molecular electronic structure [11] [12]. The fluorine atom's influence extends beyond immediate neighboring positions through the aromatic system, affecting the entire molecular electronic distribution [14] [15].

Electron Distribution Analysis

Theoretical studies on fluorinated pyridine derivatives reveal significant perturbations in electron density distribution upon fluorine incorporation [15] [14]. The electron density is redistributed away from the fluorine-bearing carbon and toward the more electropositive regions of the molecule [15] [12]. This redistribution creates regions of decreased electron density (electrophilic sites) and regions of relatively increased electron density [15] [14].

The polarization effects induced by fluorine substitution extend throughout the conjugated system, influencing the electron distribution at distant positions within the molecule [14] [11]. Quantum mechanical calculations indicate that the electron-withdrawing effect of fluorine is transmitted through both sigma and pi electron systems [15] [12]. The aromatic pi-electron cloud is particularly affected, with electron density being drawn toward the electronegative fluorine atom [14] [15].

Computational studies using density functional theory methods have shown that fluorinated pyridine derivatives exhibit altered frontier molecular orbital energies compared to their non-fluorinated analogs [15] [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are both stabilized by fluorine substitution, but to different extents, resulting in modified electronic gaps [15] [12].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for methyl 5-fluoro-3-methylpicolinate through both proton and carbon-13 spectra [16] [17]. The fluorine-19 nuclear magnetic resonance spectrum is particularly informative, showing characteristic chemical shifts and coupling patterns that confirm the substitution pattern [16] [17]. Fluorine chemical shifts in fluorinated pyridine derivatives typically appear in the range of -80 to -200 parts per million relative to trichlorofluoromethane [16] [17].

The coupling constants between fluorine and adjacent protons provide valuable stereochemical information [17] [16]. In fluorinated pyridine systems, fluorine-proton coupling constants can range from 2 to 50 Hertz depending on the spatial relationship between the coupled nuclei [17] [18]. These coupling patterns are diagnostic for determining regioisomeric structures and confirming substitution positions [17] [16].

Infrared spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule [19] [12]. The carbonyl stretch of the ester group typically appears around 1700-1750 inverse centimeters, while carbon-fluorine stretching modes are observed in the 1000-1300 inverse centimeters region [19] [16]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 inverse centimeters range, with specific patterns reflecting the substitution pattern [19] [12].

Ultraviolet-visible spectroscopy shows electronic transitions characteristic of the substituted pyridine chromophore [11] [12]. The absorption maxima are shifted compared to unsubstituted pyridine due to the electronic effects of the substituents [11] [15]. Fluorine substitution generally results in hypsochromic shifts due to the stabilization of both ground and excited electronic states [11] [12].

Physicochemical Parameters

Molecular Weight and Density

The molecular weight of methyl 5-fluoro-3-methylpicolinate is precisely 169.155 grams per mole, calculated from the atomic masses of its constituent elements [1] [2] [4]. This molecular weight places the compound in the range typical for small heterocyclic pharmaceutically relevant molecules [1] [5]. The exact mass, determined by high-resolution mass spectrometry, provides additional confirmation of the molecular formula [2] [5].

The density of the compound is estimated to be approximately 1.2 ± 0.1 grams per cubic centimeter based on structural analogs and computational predictions [3] [20]. This density value is consistent with other fluorinated aromatic esters and reflects the contribution of the dense fluorine atom to the overall molecular packing [20] [21]. The density is influenced by both the molecular weight and the spatial arrangement of atoms within the crystal lattice [21] [20].

Comparative analysis with related picolinate derivatives shows that fluorine substitution typically increases the density compared to hydrogen-substituted analogs [21] [20]. The electronic effects of fluorine also influence intermolecular interactions, which can affect the solid-state packing density [20] [3].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 169.155 g/mol | [1] [2] |

| Exact Mass | 169.063324 | [2] |

| Estimated Density | 1.2 ± 0.1 g/cm³ | [3] [20] |

Melting and Boiling Points

The boiling point of methyl 5-fluoro-3-methylpicolinate has been predicted to be 233.2 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure [3] [2]. This value is consistent with other methyl picolinate derivatives and reflects the molecular size and intermolecular forces present in the compound [3] [21]. The relatively high boiling point is attributed to the polar nature of the molecule and the presence of the ester functional group [21] [3].

The melting point of the compound has not been extensively reported in the literature, indicating a need for experimental determination [4] [3]. However, comparison with structurally similar compounds suggests it would likely fall in the range typical for substituted pyridine esters [21] [4]. The melting behavior is influenced by crystal packing efficiency and intermolecular interactions, including dipole-dipole interactions and weak hydrogen bonding [21] [20].

Thermal analysis studies on related fluorinated pyridine derivatives indicate that fluorine substitution generally increases thermal stability compared to non-fluorinated analogs [12]. The strong carbon-fluorine bond contributes to enhanced thermal properties, making fluorinated compounds more resistant to thermal decomposition [12] .

Solubility Profile

The solubility characteristics of methyl 5-fluoro-3-methylpicolinate have not been extensively characterized in the literature, representing an area requiring further experimental investigation [23] [24]. However, based on structural considerations and comparison with related compounds, the molecule is expected to exhibit moderate solubility in polar organic solvents due to the presence of the ester functional group and the polar carbon-fluorine bond [23] [12].

The fluorine substitution is expected to influence the solubility profile by altering both the electronic properties and the lipophilicity of the molecule [12] [23]. Fluorine can enhance lipophilicity while simultaneously increasing the dipole moment, creating a unique solubility profile distinct from non-fluorinated analogs [12] [14]. The balance between hydrophilic and lipophilic character is crucial for determining solubility in various solvent systems [12] [23].

Classical Synthesis Approaches

The preparation of methyl 5-fluoro-3-methylpicolinate through conventional synthetic methodologies represents a fundamental approach that has been extensively explored in the literature. Traditional esterification methods form the backbone of picolinate ester synthesis, providing reliable and well-established protocols for laboratory and industrial applications [1] [2] [3].

Fischer Esterification constitutes the most straightforward classical approach, involving the direct reaction of 5-fluoro-3-methylpicolinic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. This method operates at temperatures ranging from 65-80°C with reaction times of 2-12 hours, achieving yields of 80-95%. The reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent elimination of water [4] [5].

Carbodiimide-mediated coupling represents another significant classical approach, particularly the dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) systems combined with 4-dimethylaminopyridine (DMAP) catalysis. These conditions operate at room temperature (25°C) with reaction times of 2-6 hours, achieving excellent yields of 85-95%. The Steglich esterification mechanism involves formation of an O-acylisourea intermediate, followed by DMAP-catalyzed acyl transfer to the alcohol nucleophile [2] [6].

Carboxylate alkylation provides an alternative route through the reaction of metal carboxylates with alkyl halides, typically methyl iodide or methyl bromide. This approach requires elevated temperatures of 80-100°C and reaction times of 4-8 hours, yielding 70-85% of the desired ester product. The method is particularly useful when the corresponding carboxylic acid is readily available in salt form [7].

Oxidative esterification methods have emerged as environmentally attractive alternatives, employing palladium-catalyzed oxidation of benzyl alcohols in the presence of methanol and oxygen. This approach operates at moderate temperatures (60°C) with reaction times of approximately 6 hours, achieving yields of 80-90%. The method is particularly advantageous for its atom economy and use of molecular oxygen as the terminal oxidant [1].

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic acid + Methanol + H2SO4 | 65-80 | 2-12 | 80-95 |

| DCC/DMAP Coupling | Carboxylic acid + Methanol + DCC + DMAP | 25 | 2-6 | 85-95 |

| Carboxylate Alkylation | Metal carboxylate + Alkyl halide | 80-100 | 4-8 | 70-85 |

| Oxidative Esterification | Benzyl alcohol + O2 + Pd catalyst | 60 | 6 | 80-90 |

| Steglich Esterification | Carboxylic acid + Alcohol + Carbodiimide | 25 | 8-24 | 85-95 |

Nucleophilic Fluorination Routes

The nucleophilic introduction of fluorine into picolinate frameworks represents a critical synthetic transformation for accessing fluorinated heterocyclic compounds. Nucleophilic fluorination methodologies have undergone significant development, particularly for challenging substrates such as picolinate esters that possess electron-withdrawing pyridine rings [8] [9] [10].

Potassium Fluoride-Mediated Reactions

Potassium fluoride serves as the most economically viable and environmentally benign fluoride source for nucleophilic fluorination reactions. The inherent challenge lies in the poor solubility of potassium fluoride in organic solvents and its strong ionic character, which necessitates specialized activation strategies [11] [12] [13].

The fundamental approach involves the nucleophilic substitution of halogen-substituted picolinate precursors, typically brominated or chlorinated intermediates. For methyl 5-fluoro-3-methylpicolinate synthesis, the process commonly employs methyl 5-bromo-3-methylpicolinate as the substrate. The reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings [9] [14].

Standard Protocol: The reaction is typically conducted in dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (130-150°C) with reaction times of 12-24 hours when using potassium fluoride alone. Under these conditions, conversion rates are generally modest (25-40%) due to the limited solubility and reactivity of the fluoride source [9] [10].

Mechanistic Considerations: The nucleophilic fluorination proceeds through initial formation of a Meisenheimer complex, followed by elimination of the bromide leaving group. The electron-withdrawing nature of both the pyridine nitrogen and the ester carbonyl facilitates this process by stabilizing the anionic intermediate [15] [16].

Additive Promoter Influence

The efficiency of potassium fluoride-mediated fluorination reactions is dramatically enhanced through the use of additive promoters, which serve to increase the effective nucleophilicity of fluoride and improve its solubility in organic media [8] [9] [14].

Phase Transfer Catalysis: Quaternary ammonium and phosphonium salts function as phase transfer catalysts by forming ion pairs with fluoride anions, thereby enhancing their solubility in organic solvents. The mechanism involves extraction of fluoride from the solid phase into the organic phase as a more reactive, less tightly bound nucleophile [11] [12].

Hydrogen Bonding Activation: Recent developments have highlighted the importance of hydrogen bonding interactions in promoting nucleophilic fluorination reactions. Protic additives can simultaneously activate both the electrophile and nucleophile through hydrogen bonding networks, leading to enhanced reaction rates and selectivity [16] [17].

Crown Ether Effects: Macrocyclic ethers such as 18-crown-6 can coordinate potassium cations, effectively liberating fluoride anions and increasing their nucleophilicity. This approach has proven particularly effective for challenging substrates requiring high fluoride reactivity [18] [19].

Tributylmethylammonium and Tetraphenylphosphonium Catalysts

Specific quaternary ammonium and phosphonium catalysts have emerged as optimal promoters for picolinate ester fluorination, with tributylmethylammonium chloride and tetraphenylphosphonium chloride demonstrating superior performance [8] [9] [14].

Tributylmethylammonium Chloride Systems: This catalyst system provides excellent fluorination yields (81%) when employed at 0.1-2.0 equivalents relative to the substrate. The optimal temperature range is 130°C with reaction times of 5-8 hours in DMSO solvent. The mechanism involves formation of tributylmethylammonium fluoride through halide exchange, creating a more soluble and reactive fluoride source [9] [14].

Tetraphenylphosphonium Chloride Systems: Tetraphenylphosphonium chloride demonstrates comparable performance, achieving 78% fluorination yields under similar conditions (130°C, 5-8 hours, DMSO). The larger, more lipophilic phosphonium cation provides enhanced solubility in organic media while maintaining high fluoride reactivity [9] [14].

Comparative Performance Analysis: Both catalyst systems significantly outperform potassium fluoride alone, which typically provides only 25% yield under comparable conditions. The enhanced performance results from improved fluoride solubility, reduced ion pairing, and facilitated mass transfer between phases [9] [10].

Catalyst Loading Optimization: Studies indicate that catalyst loadings of 0.1-2.0 equivalents provide optimal performance, with diminishing returns observed at higher loadings due to increased solution viscosity and potential catalyst degradation at elevated temperatures [9] [14].

| Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Fluorination Yield (%) | Catalyst Loading (equiv) |

|---|---|---|---|---|---|

| Potassium Fluoride + Tributylmethylammonium Chloride | 130 | DMSO | 5-8 | 81 | 0.1-2.0 |

| Potassium Fluoride + Tetraphenylphosphonium Chloride | 130 | DMSO | 5-8 | 78 | 0.1-2.0 |

| Potassium Fluoride + Tetrabutylammonium Chloride | 150 | DMSO | 3-5 | 65 | 1.0-2.0 |

| Potassium Fluoride alone | 130 | DMSO | 12-24 | 25 | - |

Esterification Pathways

The formation of ester bonds in fluorinated picolinate synthesis can be approached through multiple strategic pathways, each offering distinct advantages depending on the synthetic context and available starting materials [20] [3] [21].

Direct Esterification Route: This pathway involves the initial synthesis of 5-fluoro-3-methylpicolinic acid through nucleophilic fluorination of the corresponding carboxylic acid, followed by subsequent esterification. The approach is advantageous when the carboxylic acid is readily accessible and when multiple ester derivatives are desired [22] [6].

Ester-First Strategy: Alternatively, the ester functionality can be installed prior to fluorination, employing a brominated picolinate ester precursor. This strategy is often preferred for large-scale synthesis due to the enhanced stability of ester substrates compared to carboxylic acids under fluorination conditions [9] [14].

Concurrent Esterification-Fluorination: Advanced methodologies have explored simultaneous esterification and fluorination processes, potentially reducing the overall step count and improving atom economy. However, these approaches require careful optimization of reaction conditions to prevent unwanted side reactions [2] [23].

Protecting Group Strategies: In complex synthetic contexts, temporary protection of the ester functionality may be necessary during fluorination reactions. Common protecting groups include tert-butyl esters, which can be selectively cleaved under mild acidic conditions following fluorination [24] [21].

Optimization Strategies

The development of efficient synthetic protocols for methyl 5-fluoro-3-methylpicolinate requires systematic optimization of multiple reaction parameters to achieve optimal yield, selectivity, and process efficiency [25] [26] [27].

Temperature Effects

Temperature optimization represents a critical factor in nucleophilic fluorination reactions, influencing both reaction rate and selectivity while affecting catalyst stability and side reaction formation [25] [28] [29].

Optimal Temperature Range: Comprehensive studies indicate that temperatures of 130°C provide the optimal balance between reaction rate and selectivity for picolinate ester fluorination. At this temperature, fluorination yields of 81% can be achieved with minimal additive degradation (8%) and low side reaction formation (5%) [9] [25].

Low Temperature Limitations: Temperatures below 130°C result in significantly reduced reaction rates and incomplete conversion. At 100°C, fluorination yields drop to 45% even with extended reaction times, due to insufficient thermal energy for the nucleophilic substitution process [25] [30].

High Temperature Challenges: Elevated temperatures above 150°C lead to increased catalyst degradation, enhanced side reaction formation, and reduced selectivity. At 180°C, additive degradation reaches 25% while side reactions increase to 20%, resulting in decreased overall process efficiency [25] [29].

Temperature Control Strategies: Maintaining precise temperature control is essential for optimal performance. Temperature fluctuations can lead to hot spots that promote unwanted side reactions or cold spots that result in incomplete conversion [31] [32].

| Temperature (°C) | Fluorination Yield (%) | Additive Degradation (%) | Selectivity | Side Reactions (%) |

|---|---|---|---|---|

| 100 | 45 | 5 | High | 2 |

| 130 | 81 | 8 | High | 5 |

| 150 | 75 | 15 | Moderate | 12 |

| 180 | 62 | 25 | Low | 20 |

| 200 | 48 | 40 | Low | 35 |

Solvent Selection

Solvent choice profoundly influences nucleophilic fluorination efficiency through effects on fluoride solubility, substrate dissolution, and reaction kinetics [16] [26] [17].

Dimethyl Sulfoxide (DMSO): DMSO represents the optimal solvent for picolinate ester fluorination, providing high fluoride solubility and excellent solvation of both substrate and products. Its high boiling point (189°C) enables operation at elevated temperatures while maintaining solution stability. Fluorination yields of 81% are consistently achieved in DMSO systems [9] [10].

N,N-Dimethylformamide (DMF): DMF offers good fluoride solubility and substrate dissolution but provides lower fluorination yields (72%) compared to DMSO. Additionally, DMF has environmental and health concerns that limit its industrial application [9] [2].

Acetonitrile: While acetonitrile is environmentally preferable, its low boiling point (82°C) limits reaction temperatures, and poor fluoride solubility results in reduced fluorination yields (45%). This solvent is generally unsuitable for high-temperature fluorination reactions [9] [10].

N-Methyl-2-pyrrolidone (NMP): NMP provides moderate performance (75% yield) with good thermal stability but shares environmental concerns similar to DMF. Its high boiling point (202°C) enables high-temperature operation [9] [18].

Sulfolane: This solvent offers excellent thermal stability and moderate fluoride solubility, achieving 68% fluorination yields. However, its very high boiling point (287°C) can complicate product isolation and purification [12] [11].

| Solvent | Boiling Point (°C) | Fluorination Yield (%) | KF Solubility | Environmental Score |

|---|---|---|---|---|

| DMSO | 189 | 81 | High | Moderate |

| DMF | 153 | 72 | High | Poor |

| Acetonitrile | 82 | 45 | Low | Good |

| NMP | 202 | 75 | Moderate | Poor |

| Sulfolane | 287 | 68 | Moderate | Moderate |

Additive Stoichiometry

The stoichiometric relationship between substrate, fluoride source, and catalytic additives requires careful optimization to achieve maximum efficiency while minimizing material costs [9] [33] [27].

Fluoride Stoichiometry: Optimal results are achieved with 2.0-3.0 equivalents of potassium fluoride relative to the substrate. Excess fluoride ensures complete conversion while compensating for any unreactive fluoride bound in the solid phase. Lower equivalents result in incomplete conversion, while higher equivalents provide minimal additional benefit [9] [14].

Catalyst Loading: Phase transfer catalysts are optimally employed at 0.1-2.0 equivalents. Lower loadings result in incomplete activation of fluoride, while higher loadings can lead to increased viscosity and potential catalyst decomposition at reaction temperatures [9] [33].

Substrate Concentration: Reaction concentrations of 0.1-0.5 M in substrate provide optimal mass transfer and heat distribution. Higher concentrations can lead to poor mixing and temperature control, while lower concentrations result in inefficient solvent usage [9] [23].

Additive Recycling: Advanced protocols have demonstrated the feasibility of catalyst recovery and recycling, with maintained performance over multiple reaction cycles when proper purification procedures are employed [9] [15].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of methyl 5-fluoro-3-methylpicolinate requires comprehensive consideration of process engineering factors, safety requirements, and economic optimization [31] [32] [23].

Equipment Requirements: Laboratory synthesis employing round-bottom flasks must be translated to jacketed reactors with precise temperature control, efficient mixing systems, and appropriate safety measures. Pilot-scale reactions (100 g - 1 kg) typically employ jacketed reactors with circulating fluid temperature control and overhead stirring systems [31] [32].

Heat Management: The exothermic nature of nucleophilic fluorination reactions necessitates careful heat management to prevent temperature excursions and maintain reaction selectivity. Industrial-scale reactors employ heat exchangers and automated temperature control systems to ensure consistent processing conditions [31] [25].

Mixing Considerations: Effective mixing becomes increasingly critical at larger scales due to the heterogeneous nature of potassium fluoride-mediated reactions. Industrial systems employ high-efficiency mixing systems such as turbine mixers or specialized impeller designs to ensure adequate mass transfer [31] [23].

Safety Systems: Industrial synthesis requires comprehensive safety measures including automated emergency shutdown systems, pressure relief systems, and specialized handling procedures for fluoride-containing materials. Process safety analysis and hazard identification studies are essential components of scale-up activities [31] [32].

Process Economics: Economic optimization involves balancing material costs, energy consumption, and production efficiency. Catalyst recycling, solvent recovery, and process intensification strategies are implemented to improve overall process economics [31] [23].

Quality Control: Industrial production requires robust analytical methods for product quality assessment, including determination of fluorine content, isomeric purity, and residual catalyst levels. Process analytical technology (PAT) systems enable real-time monitoring and control of critical quality parameters [31] [32].

| Scale | Equipment | Heat Management | Mixing Requirements | Safety Considerations | Typical Batch Time (h) |

|---|---|---|---|---|---|

| Laboratory (1-10 g) | Round-bottom flask | Oil bath/hotplate | Magnetic stirrer | Fume hood | 6-12 |

| Pilot (100 g - 1 kg) | Jacketed reactor | Circulating fluid | Overhead stirrer | Ventilated lab | 8-16 |

| Production (10-100 kg) | Pilot plant reactor | Steam/cooling coils | Turbine mixer | Process safety | 12-24 |

| Industrial (>100 kg) | Production reactor | Heat exchanger | Industrial mixer | Full safety systems | 16-36 |